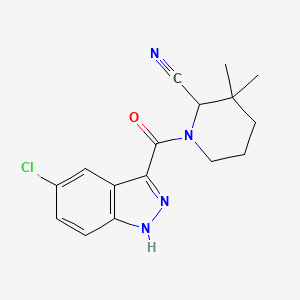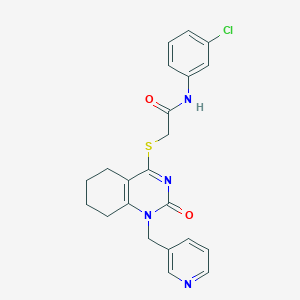![molecular formula C16H11ClN4O2 B2585285 3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid CAS No. 882223-70-3](/img/structure/B2585285.png)
3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Molecular Structure
- Kumarasinghe, Hruby, and Nichol (2009) reported on the synthesis of a similar compound, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. This study highlights the regiospecific synthesis and the use of X-ray crystallography for unambiguous structure determination, emphasizing the compound's utility in structural chemistry research (Kumarasinghe et al., 2009).
Anticancer and Antimicrobial Applications
- Katariya, Vennapu, and Shah (2021) synthesized and evaluated the biological activities of compounds containing the 4-chlorophenyl moiety. Their study demonstrated significant anticancer activity against a 60 cancer cell line panel and also highlighted the potential of these compounds in combating microbial resistance (Katariya et al., 2021).
Corrosion Inhibition
- A study by Olasunkanmi and Ebenso (2019) explored compounds with a similar structure for their role as corrosion inhibitors in hydrochloric acid. They found that these compounds effectively reduced the corrosion rate of mild steel, suggesting potential applications in materials science and engineering (Olasunkanmi & Ebenso, 2019).
Spectroscopic and Quantum Chemical Studies
- Viji, Revathi, and colleagues (2020) characterized similar compounds using spectroscopic and quantum chemical methods. Their research provided insights into the molecular structure and biological functions, such as antimicrobial activities, of these compounds, demonstrating their relevance in molecular science (Viji et al., 2020).
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-3-1-12(2-4-14)16-13(7-11(8-18)9-19)10-21(20-16)6-5-15(22)23/h1-4,7,10H,5-6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAPRRPSFLUVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)

![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)
![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)

![3-(dimethylamino)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2585212.png)
![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)
![1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585214.png)

![3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2585217.png)
![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2585220.png)
![6-[5-(1-Methylpyrazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2585221.png)
